Saquayamycin D Saquayamycin D Saquayamycin D is a glycoside of aquayamycin.
Brand Name: Vulcanchem
CAS No.: 99260-71-6
VCID: VC0542441
InChI: InChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-7,12-13,18-21,27-30,32-33,39-40,47,50-51H,8-11,14-17H2,1-5H3
SMILES: CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C
Molecular Formula: C43H50O16
Molecular Weight: 822.8 g/mol

Saquayamycin D

CAS No.: 99260-71-6

Cat. No.: VC0542441

Molecular Formula: C43H50O16

Molecular Weight: 822.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Saquayamycin D - 99260-71-6

Specification

CAS No. 99260-71-6
Molecular Formula C43H50O16
Molecular Weight 822.8 g/mol
IUPAC Name 9-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Standard InChI InChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-7,12-13,18-21,27-30,32-33,39-40,47,50-51H,8-11,14-17H2,1-5H3
Standard InChI Key XZOQKDMLEUWFDT-CBRSCIEJSA-N
SMILES CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C
Canonical SMILES CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C
Appearance Solid powder

Introduction

Structural Characteristics of Saquayamycin D

Saquayamycin D belongs to the angucycline glycoside family, characterized by a tetracyclic benz[a]anthracene aglycone core decorated with deoxy sugars. While its exact structure remains less documented than its analogues, comparative analysis suggests it shares the aquayamycin-derived aglycone common to saquayamycins, with variations in glycosylation patterns. For instance, Saquayamycin B (a closely related analogue) features a trisaccharide moiety comprising L-rhodinose, L-aculose, and L-cinerulose residues . Saquayamycin D likely exhibits similar glycosylation, given the conserved biosynthetic pathways observed in Streptomyces spp. .

The aglycone’s aromatic system enables intercalation into DNA, while hydroxyl and carbonyl groups facilitate interactions with cellular targets such as kinases and topoisomerases . Modifications in sugar composition and linkage (e.g., α- or β-anomeric configurations) significantly influence solubility, target affinity, and bioactivity . For example, Saquayamycin H, which contains the aminosugar rednose, demonstrates enhanced cytotoxicity compared to non-aminosugar variants .

Biosynthesis and Production

Angucyclines like Saquayamycin D are synthesized via type II polyketide synthase (PKS) pathways in Streptomyces. The aglycone core is assembled through sequential condensation of malonyl-CoA units, followed by cyclization and oxidation steps . Glycosylation occurs post-aglycone formation, mediated by glycosyltransferases that attach deoxy sugars from nucleotide diphosphate (NDP) precursors.

Fermentation optimization studies on saquayamycin-producing strains highlight the impact of culture conditions on yield. For example, pH adjustments (6.5–7.0), temperature (28–30°C), and carbon sources (e.g., glycerol) enhance production in Streptomyces sp. KY40-1 . Enzymatic glycosylation methods are increasingly explored to bypass the instability of acid-labile glycosidic bonds in natural isolates .

Pharmacological Activities

Anticancer Activity

Saquayamycins exhibit potent cytotoxicity against cancer cells via DNA intercalation and inhibition of critical signaling pathways. Saquayamycin B, for instance, shows IC<sub>50</sub> values of 0.033 μM against SMMC-7721 hepatoma cells, surpassing doxorubicin’s efficacy . Mechanistically, these compounds induce apoptosis by:

  • Suppressing PI3K/AKT Signaling: Downregulation of phospho-AKT and phospho-PI3K proteins, leading to caspase-3 activation .

  • Inhibiting Epithelial-Mesenchymal Transition (EMT): Reduced expression of N-cadherin and vimentin, curbing metastasis .

  • DNA Damage: Intercalation into DNA strands, triggering G2/M cell cycle arrest .

While data specific to Saquayamycin D are scarce, its structural similarity to Saquayamycin B suggests comparable mechanisms.

Antibacterial Activity

Saquayamycins demonstrate broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The amphiphilic nature of glycosylated angucyclines enhances membrane permeability, disrupting cell wall synthesis .

Mechanism of Action

Angucyclines target multiple cellular components:

TargetEffectExample Compound
DNAIntercalation, strand breakageSaquayamycin B
PI3K/AKT pathwayApoptosis inductionSaquayamycin B
Topoisomerase IIEnzyme inhibitionMoromycin A
Bacterial cell membraneDisruption of integritySaquayamycin H

Saquayamycin D likely shares these multimodal mechanisms, given the conserved aglycone structure across the family.

Therapeutic Applications and Challenges

Antibiotic Development

The rise of multidrug-resistant pathogens has renewed interest in angucyclines. Structural modifications, such as introducing aminosugars (e.g., rednose in Saquayamycin H), enhance antibacterial potency and reduce resistance .

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